molecular formula C13H22O6 B116848 (5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole CAS No. 43138-64-3

(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

Cat. No.: B116848
CAS No.: 43138-64-3
M. Wt: 274.31 g/mol
InChI Key: GPNUVPVTXHBPJI-KAMPLNKDSA-N
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Description

Synthesis Analysis

This would involve a detailed description of how to synthesize the compound from readily available starting materials. It would include the specific reactions used, the conditions under which they are carried out, and the yields of each step .


Molecular Structure Analysis

This would involve a discussion of the compound’s structure, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure .


Physical and Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .

Safety and Hazards

This would involve a discussion of any known hazards associated with the compound, as well as appropriate safety precautions to take when handling it .

Properties

CAS No.

43138-64-3

Molecular Formula

C13H22O6

Molecular Weight

274.31 g/mol

IUPAC Name

(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

InChI

InChI=1S/C13H22O6/c1-12(2)15-6-7(17-12)8-9(14-5)10-11(16-8)19-13(3,4)18-10/h7-11H,6H2,1-5H3/t7-,8-,9+,10-,11-/m1/s1

InChI Key

GPNUVPVTXHBPJI-KAMPLNKDSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OC)C

SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OC)C

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OC)C

Synonyms

3-O-Methyl-1,2:5,6-bis-O-(1-methylethylidene)-α-D-glucofuranose

Origin of Product

United States

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